molecular formula C10H12N4 B1426475 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1224047-98-6

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1426475
CAS No.: 1224047-98-6
M. Wt: 188.23 g/mol
InChI Key: SWTXBBBVYPJCRC-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a chemical compound with a molecular formula of C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol . It is characterized by a molecular structure featuring a pyrazole ring substituted with a methyl group and an amine group, which is further linked to a pyridin-2-ylmethyl moiety. This specific architecture makes it a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. Compounds containing pyrazole and pyridine subunits are of significant interest due to their potential biological activities and their role as key building blocks in the synthesis of more complex molecules . As a high-purity chemical (≥95%) , it is suited for various research applications, including use as a synthetic precursor, in the exploration of structure-activity relationships (SAR), and in the development of novel pharmacologically active compounds. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXBBBVYPJCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with pyridin-2-ylmethyl halides under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetically recoverable catalysts has also been explored to facilitate the synthesis of pyridine derivatives, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Drug Development

  • Research Focus : The synthesis of new derivatives based on 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine has been explored for developing treatments targeting various diseases, including diabetes and cancer.
  • Findings : A study highlighted the synthesis of related compounds that demonstrated efficacy against type 2 diabetes mellitus, showcasing the compound's versatility in medicinal chemistry .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals.

Applications in Agrochemicals

  • Functionality : It is utilized in the formulation of herbicides and fungicides, enhancing crop yields and pest resistance.
  • Impact : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against plant pathogens, which is crucial for sustainable agriculture .

Material Science

The compound's properties make it suitable for applications in material science.

Use in Material Formulation

  • Durability Enhancements : It is incorporated into polymers and coatings to improve their durability and resistance to environmental factors.
  • Research Example : Studies have shown that integrating this compound into material formulations leads to enhanced mechanical properties and longevity of materials used in industrial applications .

Recent studies have focused on the biological activity of compounds derived from this compound.

Biological Assays

  • Antimicrobial Activity : Compounds derived from this pyrazole have been tested for antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Results indicated promising antimicrobial efficacy .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
PharmaceuticalsDrug development targeting diseases like diabetes and cancerEfficacy demonstrated in related derivatives
Agricultural ChemistrySynthesis of herbicides and fungicidesSignificant antimicrobial activity observed
Material ScienceEnhancements in polymers and coatingsImproved durability and mechanical properties
Compound TestedTarget PathogenActivity Level
Derivative A (from pyrazol compound)Staphylococcus aureusHigh
Derivative B (from pyrazol compound)Escherichia coliModerate

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions, forming stable complexes that can modulate biological activities. The pathways involved may include inhibition of specific enzymes or interaction with DNA .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Pyridin-2-yl vs. Pyridin-2-ylmethyl (): The target compound’s pyridin-2-ylmethyl group introduces a methylene spacer, reducing steric hindrance compared to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (compound 4 in ). NMR Data (): The pyridin-2-yl analog (compound 4) shows distinct ¹H and ¹³C shifts due to direct conjugation between pyridine and pyrazole. The methylene group in the target compound likely deshields adjacent protons, altering its NMR profile.
  • Phenyl and Benzyl Substituents ():

    • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1134-82-3) lacks the pyridine moiety, reducing hydrogen-bonding capacity.
    • 1-Benzyl-3-methyl-1H-pyrazol-5-amine () has a benzyl group, which increases lipophilicity compared to the pyridin-2-ylmethyl analog. This may affect membrane permeability in biological systems .
  • Thiazolyl and Pyrimidinyl Substituents (): 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () introduces a thiazole ring, offering additional hydrogen-bonding sites.

Physicochemical Properties

  • Molecular Weight and Lipophilicity:
    The pyridin-2-ylmethyl substituent (MW ~201–230) balances molecular weight and polarity compared to bulkier groups like 1-phenylethyl (MW 201.27, ) or trifluoromethylphenyl (). Fluorinated analogs (e.g., 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine) exhibit higher lipophilicity, impacting solubility .

  • DFT Calculations ():
    Substituents influence NMR chemical shifts via electron withdrawal/donation. For example, the phenyldiazenyl group in 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine causes significant deshielding (δH ~8–9 ppm), whereas the pyridin-2-ylmethyl group may induce moderate shifts due to its electron-deficient aromatic ring .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications
3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine Pyridin-2-ylmethyl C₁₀H₁₃N₅ 203.24 Potential thrombin inhibition
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine () Pyridin-2-yl C₉H₁₁N₅ 189.21 Fluorescent intermediate
3-Methyl-1-phenyl-1H-pyrazol-5-amine () Phenyl C₁₀H₁₁N₃ 173.21 High lipophilicity
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine () Pyrimidin-2-yl C₈H₉N₅ 175.19 DNA-targeted applications

Key Research Findings

  • Substituent Flexibility (): The pyridin-2-ylmethyl group offers a balance between steric bulk and electronic effects, outperforming rigid analogs (e.g., pyridin-2-yl) in thrombin inhibition .
  • Synthetic Accessibility (): Aldehyde-amine condensations (e.g., using pyridine-2-carbaldehyde) are common for introducing pyridinylmethyl groups, with yields ranging from 34–82% .
  • Spectroscopic Signatures (): Pyridinyl substituents induce downfield shifts in ¹H NMR (δ ~8.5–9.0 ppm) due to electron-withdrawing effects, whereas methylene linkers moderate these shifts .

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N3\text{C}_{12}\text{H}_{13}\text{N}_3

This compound features a pyrazole ring substituted with a pyridinylmethyl group and a methyl group at the 3-position. The presence of these functional groups is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit moderate to significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL
Bacillus subtilis250 μg/mL
Candida albicans250 μg/mL

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

A study reported that certain pyrazole derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNFα) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameTargetIC50 (nM)
This compoundTNFα production820
IL-6 production42

These results underscore the compound's role in modulating inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Table 3: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (μM)
This compoundHepG2 (liver cancer)0.08
HeLa (cervical cancer)12.07

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including specific case studies on their efficacy:

  • Antibacterial Efficacy : A study evaluated various pyrazole derivatives against Staphylococcus aureus and found that modifications at specific positions significantly enhanced antibacterial activity.
  • Anti-inflammatory Mechanism : Research demonstrated that certain derivatives could effectively reduce LPS-induced inflammation in murine models, suggesting their therapeutic potential in treating inflammatory diseases.
  • Anticancer Research : Investigations into the mechanism of action revealed that pyrazole derivatives could induce apoptosis in cancer cells through tubulin inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via substitution reactions on preformed pyrazole cores. For example, describes a similar synthesis using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and catalytic trifluoroacetic acid (TFA) in toluene under reflux. Key steps include controlling stoichiometry (1:1 molar ratio of precursors) and reaction time (6–12 hours) to maximize yield.
  • Optimization : Adjusting solvent polarity (e.g., toluene vs. ethanol), temperature (80–120°C), and acid catalysts (e.g., TFA vs. POCl₃) can improve efficiency. Purity is often verified via TLC and recrystallization .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.2–3.3 ppm) are diagnostic. reports δ 2.34 ppm for a methyl group in a related pyrazole.
  • Mass Spectrometry : ESIMS or EI-MS confirms molecular ion peaks (e.g., m/z 206 [M+H]⁺ in ).
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) are critical for functional group identification .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for pyrazol-5-amine derivatives?

  • Case Study : and highlight discrepancies in antimicrobial activity across analogs. To address this:

Structural Variation : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the pyridine ring).

Assay Standardization : Use consistent cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and controls.

Dose-Response Analysis : Establish IC₅₀ values to quantify potency differences .

Q. How can computational methods like molecular docking guide the design of this compound analogs for kinase inhibition?

  • Protocol :

Target Selection : Prioritize kinases (e.g., CDK2 or EGFR) with known pyrazole-binding pockets.

Docking Software : Use AutoDock Vina or Schrödinger to predict binding affinities.

Validation : Compare computational results with enzymatic assays (e.g., IC₅₀ values from ).

  • Key Parameters : Focus on hydrogen bonding (pyridine N as acceptor) and hydrophobic interactions (methyl group) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Challenges :

  • Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.
  • Byproduct Formation : Monitor intermediates via HPLC ( uses NMR to track byproducts).
    • Solutions : Optimize solvent systems (e.g., ethanol/water mixtures) and employ flow chemistry for continuous synthesis .

Key Considerations for Researchers

  • Safety : Refer to SDS guidelines (e.g., ) for handling amines and chlorinated solvents.
  • Reproducibility : Document reaction conditions meticulously, as minor changes (e.g., TFA concentration) significantly impact outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
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3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

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